

# Quinocycline B spiro carbon stereochemistry C-2'

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## Compound Focus: Quinocycline B

CAS No.: 37231-76-8

Cat. No.: S13950883

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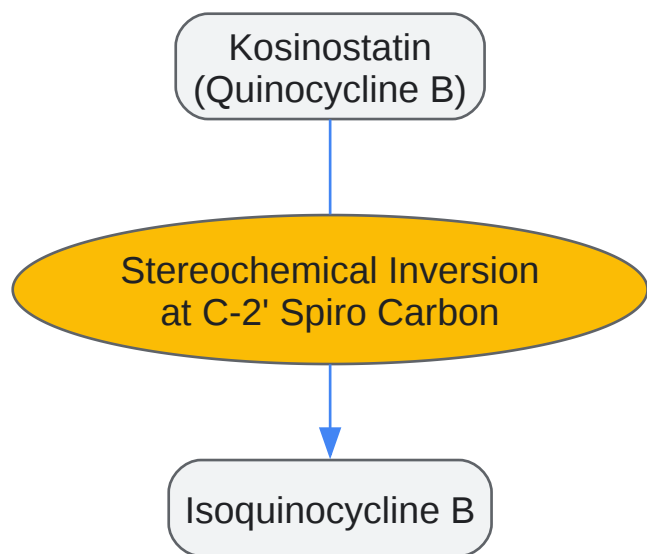
## Stereochemistry and Structural Relationships

The core of **quinocycline B**'s identity lies in its stereochemistry at the C-2' spiro carbon. The table below summarizes the key structural relationships and identities based on current literature.

Compound Name	Producing Strain	Stereochemistry at C-2'	Relationship to Quinocycline B
Kosinostatin	<i>Micromonospora</i> sp. TP-A0468 [1] [2]	Stereoisomer of isoquinocycline B [1] [3]	Presumed to be identical to quinocycline B [1] [3]
Isoquinocycline B	<i>Micromonospora</i> sp. TP-A0468 [2]; <i>Streptomyces</i> sp. [4]	Inverted configuration compared to kosinostatin [1]	Stereoisomer of kosinostatin (and by extension, quinocycline B) [1]
Quinocycline B	<i>Streptomyces aureofaciens</i> (as per Celmer <i>et al.</i> ) [1]	Not explicitly detailed in results	Identical to kosinostatin based on physicochemical data comparison [1] [3]

The structural relationship and interconversion between these compounds can be visualized as follows. Kosinostatin (**quinocycline B**) can isomerize to iso**quinocycline B** through the inversion of the stereocenter

at the C-2' carbon [1].



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*Relationship between Kosinostatin and Isoquinocycline B*

## Biological Activity and Therapeutic Potential

Quinocycline compounds exhibit significant antibacterial and antitumor activities, as summarized below.

Biological Activity	Experimental Model/Organism	Result / Effect	Citation
Antibacterial	Gram-positive bacteria	Strong inhibition (MIC = 0.039 µg/ml) [2]	[2]
	Gram-negative bacteria & yeasts	Moderate inhibition (MIC = 1.56-12.5 µg/ml) [2]	[2]
	Multidrug-resistant clinical isolates (e.g., <i>Staphylococcus aureus</i> Mu50)	Effective [4]	[4]

Biological Activity	Experimental Model/Organism	Result / Effect	Citation
Antitumor / Cytotoxic	Various cancer cell lines	Cytotoxicity (IC <sub>50</sub> = 0.02 - 0.6 μM) [2]	[2]
	Mammary carcinoma cell line (MCF-7)	Antiproliferative and apoptotic activity; induced p53 protein expression [5]	[5]
Enzyme Inhibition	Human DNA topoisomerase IIα	Inhibition (IC <sub>50</sub> = 3 - 10 μM) [2]	[2]
Cellular Mechanism	MDA-MB-231 cancer cells	Induced G0/G1 cell cycle arrest and apoptosis [6]	[6]

## Experimental Protocols for Analysis

For researchers aiming to confirm the structure and activity of **quinocycline B**, the following methodologies from the literature can serve as a guide.

### Structure Elucidation via NMR

The stereochemistry at C-2' was definitively determined through NMR analysis [1] [3].

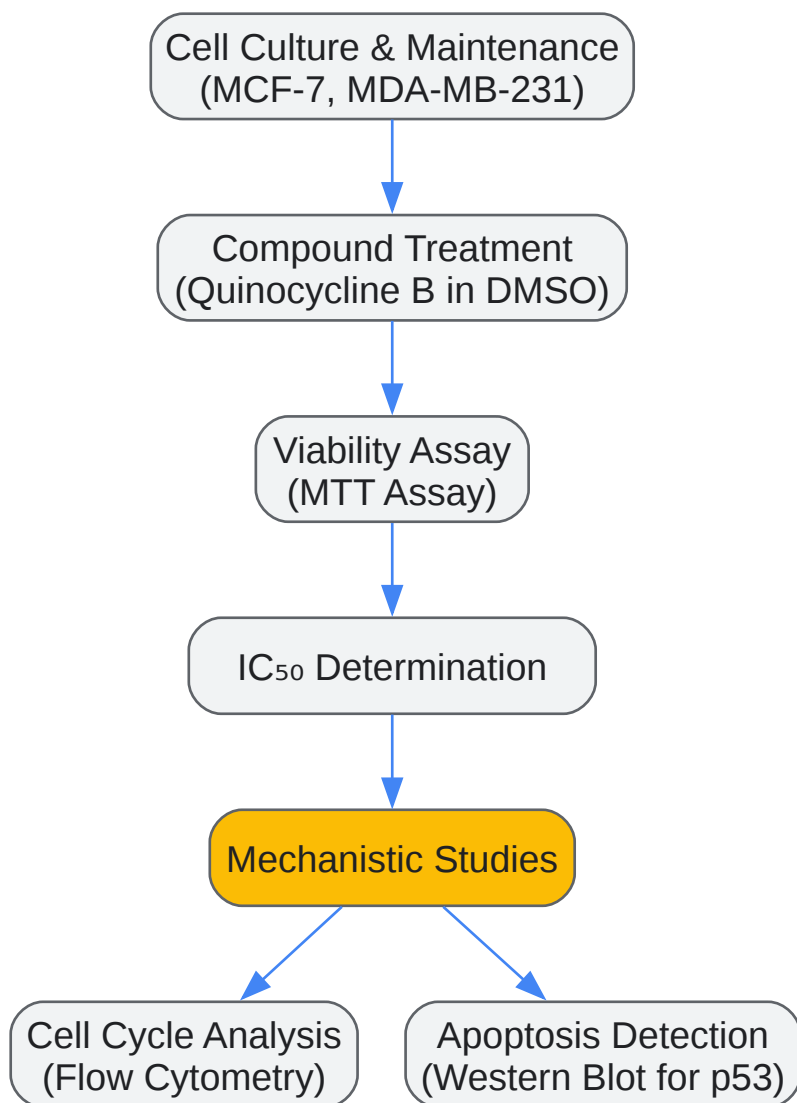
- **Key Technique:** Comparative NMR analysis of kosinostatin and iso**quinocycline B**.
- **Procedure:** The structures of kosinostatin and its co-isolated companion, iso**quinocycline B**, were rigorously determined. By comparing their NMR data, researchers established that they were stereoisomers differing specifically in their configuration at the C-2' spiro carbon atom [1].
- **Critical Finding:** The study demonstrated that kosinostatin isomerizes into iso**quinocycline B**, a process that involves the inversion of the stereocenter at C-2' [1]. This stability should be considered when handling samples.

### Assessing Anticancer Activity in Cell Lines

The following protocol is adapted from studies on kosinostatin and isoquinocycline B, which are directly relevant to **quinocycline B** [6] [5].

- **Cell Line Preparation:** Culture relevant cancer cell lines (e.g., MCF-7 or MDA-MB-231) in appropriate media (like DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO<sub>2</sub> [5].
- **Compound Treatment:** Prepare a stock solution of the compound in DMSO, ensuring the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity. Use serial dilution to treat cells with a range of concentrations (e.g., 1-10 μM) for a set period (e.g., 24-48 hours) [5].
- **Viability/Cytotoxicity Assay (MTT Assay):**
  - After treatment, incubate cells with MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 4 hours.
  - The mitochondrial dehydrogenase in viable cells reduces MTT to purple formazan crystals.
  - Dissolve the formed crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell survival by comparing the absorbance of treated cells to that of untreated control cells [5].
- **Mechanistic Studies:**
  - **Cell Cycle Analysis:** Use flow cytometry to assess the DNA content of treated cells to determine the phase of cell cycle arrest (e.g., G0/G1) [6].
  - **Apoptosis Markers:** Detect protein expression changes associated with apoptosis, such as the upregulation of p53, using techniques like Western blotting [5].

The experimental workflow for cell-based activity assessment is outlined below.



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*Workflow for cell-based anticancer activity assessment*

## Research Implications and Future Directions

The definitive establishment of the C-2' stereochemistry clarifies the identity of **quinocycline B** and its relationship to other natural quinocyclines. The potent activity against multidrug-resistant bacteria underscores its potential as a lead compound for novel anti-infective development [4]. Future research may focus on:

- **Biosynthetic Engineering:** Leveraging genetic insights from producing strains like *Micromonospora* to generate novel analogs [4].
- **Mechanistic Depth:** Further elucidating the precise molecular pathway by which these compounds induce apoptosis and inhibit topoisomerase II $\alpha$ .
- **Structural Optimization:** Using the C-2' spiro center as a key handle for semi-synthesis to improve the compound's pharmacological properties, such as stability and toxicity profile.

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## References

1. NMR Analysis of Quinocycline Antibiotics [jstage.jst.go.jp]
2. Kosinostatin, a quinocycline antibiotic with antitumor ... [pubmed.ncbi.nlm.nih.gov]
3. NMR analysis of quinocycline antibiotics [pubmed.ncbi.nlm.nih.gov]
4. A New *Micromonospora* Strain with Antibiotic Activity ... [mdpi.com]
5. a secondary metabolite isolated from *Streptomyces* sp - PMC [pmc.ncbi.nlm.nih.gov]
6. Isoquinocycline B induces G0/G1 cell cycle arrest and ... [sciencedirect.com]

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